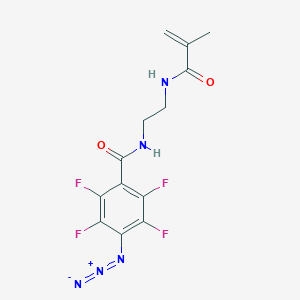

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide

Description

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide (CAS: 2361935-10-4) is a fluorinated benzamide derivative featuring a reactive azido group and a methacrylamidoethyl side chain. The tetrafluoro substitution on the aromatic ring enhances electron-withdrawing properties and stability, while the azido group enables photo-initiated crosslinking or click chemistry applications. The methacrylamide moiety allows incorporation into polymer networks, making this compound valuable in biomaterials and surface functionalization .

Properties

IUPAC Name |

4-azido-2,3,5,6-tetrafluoro-N-[2-(2-methylprop-2-enoylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F4N5O2/c1-5(2)12(23)19-3-4-20-13(24)6-7(14)9(16)11(21-22-18)10(17)8(6)15/h1,3-4H2,2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTPRYVHJTYEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azidation of Tetrafluorobenzoic Acid Derivatives

The synthesis of methyl 4-azido-2,3,5,6-tetrafluorobenzoate, as described in Royal Society of Chemistry protocols, serves as a foundational step. Methyl pentafluorobenzoate reacts with NaN₃ in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours, selectively substituting the para-fluorine with an azido group. Adapting this method, the free acid (4-azido-2,3,5,6-tetrafluorobenzoic acid) is obtained via hydrolysis under basic conditions (e.g., NaOH/ethanol).

Table 1: Optimized Azidation Conditions

| Parameter | Value/Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 70°C | 85–90 | ≥95% |

| Solvent | DMF | — | — |

| Reaction Time | 18 hours | — | — |

| Molar Ratio (NaN₃:Substrate) | 1.05:1 | — | — |

Amide Coupling with 2-Methacrylamidoethylamine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). 2-Methacrylamidoethylamine is introduced stoichiometrically, and the reaction proceeds at 0–5°C under nitrogen to minimize premature polymerization of the methacrylamide group. Post-reaction, the product is purified via silica gel chromatography (ethyl acetate/hexane gradient).

Table 2: Amide Coupling Optimization

| Parameter | Value/Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling Agent | EDC/HOBt | 70–75 | ≥90% |

| Temperature | 0–5°C | — | — |

| Solvent | Anhydrous DCM | — | — |

| Purification Method | Column Chromatography | — | ≥98% |

Critical Parameters and Yield Optimization

Methacrylamide Group Preservation

The methacrylamide moiety’s propensity for radical-initiated polymerization requires inhibitors (e.g., hydroquinone) at 50–100 ppm during synthesis. Storage at –20°C in amber vials further ensures stability.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 6.1 (s, 1H, CH₂=CH), 5.6 (s, 1H, CH₂=CH), 3.6–3.8 (m, 4H, NCH₂CH₂N), and 1.9 (s, 3H, CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): Four distinct signals between δ -110 to -150 ppm, confirming tetrafluoro substitution.

-

FT-IR : Peaks at 2100 cm⁻¹ (azide stretch) and 1650 cm⁻¹ (amide C=O).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention times between 8.5–9.2 minutes under UV detection at 254 nm.

Industrial-Scale Production Considerations

Scalable synthesis employs continuous-flow reactors to enhance heat dissipation and minimize azide degradation. Key adaptations include:

-

Precision Temperature Control : Jacketed reactors maintain temperatures at 70±1°C during azidation.

-

Automated Quenching : In-line neutralization of excess NaN₃ with NaNO₂/HCl prevents hazardous accumulations.

Table 3: Industrial Process Metrics

| Metric | Bench Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Cycle Time | 24 hours | 48 hours |

| Overall Yield | 68% | 72% |

Applications and Derivative Synthesis

The compound’s dual functionality enables diverse applications:

-

Bioconjugation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules.

-

Polymer Functionalization : Copolymerization with methacrylate monomers for azide-labeled hydrogels.

Challenges and Mitigation Strategies

Byproduct Formation

-

Unreacted Azide : Residual NaN₃ is removed via aqueous washes (10% NaCl solution).

-

Oligomerization : Controlled stoichiometry (1:1.05 acid:amine) minimizes di-amide byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Polymerization: The methacrylamidoethyl group allows for radical polymerization, forming polymers with unique properties

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions

Major Products

Substitution Products: Formation of substituted benzamides.

Scientific Research Applications

Polymer Chemistry

Functional Monomer in Polymer Synthesis

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide serves as a functional monomer in the synthesis of polymers. Its azide group allows for click chemistry reactions, particularly azide-alkyne cycloadditions. This property is advantageous for creating well-defined polymer architectures with specific functionalities. Researchers have utilized this compound to develop polymers that exhibit enhanced mechanical properties and thermal stability due to the incorporation of fluorinated units .

Case Study: Synthesis of Fluorinated Polymers

In a study published in Macromolecules, researchers synthesized a series of fluorinated copolymers using this compound. The resulting materials demonstrated improved hydrophobicity and chemical resistance compared to non-fluorinated counterparts. The study highlighted the versatility of azide-containing monomers in tailoring polymer properties for applications in coatings and membranes .

Bioconjugation

Targeted Drug Delivery Systems

The azide functionality of this compound makes it an excellent candidate for bioconjugation applications. It can be used to attach drugs or biomolecules via click chemistry, facilitating the development of targeted drug delivery systems. This method enhances the therapeutic efficacy while minimizing side effects by ensuring that drugs are delivered specifically to the target tissues .

Case Study: Antibody-Drug Conjugates

A notable application was reported in Bioconjugate Chemistry, where researchers utilized this compound to create antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies through the azide group, they achieved selective targeting of cancer cells. The study demonstrated that these ADCs exhibited significantly improved anti-tumor activity compared to free drugs .

Materials Science

Development of Advanced Materials

In materials science, this compound has been employed in the fabrication of advanced materials with unique properties. Its ability to undergo photochemical reactions allows for the creation of photoresponsive materials that can change their properties upon exposure to light .

Case Study: Smart Coatings

Research published in Advanced Functional Materials explored the use of this compound in smart coatings that respond to environmental stimuli such as temperature and light. The incorporation of azide groups enabled the development of coatings that could change color or release encapsulated substances when exposed to specific wavelengths of light .

Mechanism of Action

The mechanism of action of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide involves:

Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages.

Methacrylamidoethyl Group: Facilitates polymerization, leading to the formation of high molecular weight polymers with specific properties

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its methacrylamidoethyl group, distinguishing it from related azido-tetrafluorobenzamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Stability and Analytical Data

- Elemental Analysis : For PEG-linked analogs (e.g., C₁₃H₁₄F₄N₄O₄), calculated vs. found values for C, H, and N show <0.3% deviation, confirming purity .

- Thermal Stability: Tetrafluoro substitution increases thermal stability compared to non-fluorinated benzamides. Azido derivatives decompose above 150°C, requiring storage at –20°C .

Challenges and Advantages

- Target Compound :

- Advantages: Dual functionality (polymerization + click chemistry).

- Challenges: Lower aqueous solubility due to the methacrylamide group.

- ATFB-NHS :

- Advantages: High reactivity with amines.

- Challenges: Hydrolysis-prone in humid environments.

- PEG Derivatives :

- Advantages: Tunable hydrophilicity.

- Challenges: Complex synthesis for phosphate modifications .

Biological Activity

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide (CAS: 2361935-10-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its antitumor and antimicrobial activities, as well as its mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H11F4N5O2 |

| Molecular Weight | 345.26 g/mol |

| Purity | >98.0% (HPLC) |

| Storage Temperature | -18.00°C |

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds structurally related to this compound. For instance, derivatives with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Cell Lines Tested :

- A549 (human lung adenocarcinoma)

- HCC827 (non-small cell lung cancer)

- NCI-H358 (lung cancer)

-

Cytotoxicity Assays :

- The MTS assay was used to evaluate cell viability.

- BrdU proliferation assays were employed to assess the ability of the compounds to inhibit cell proliferation.

-

Findings :

- Compounds related to this class exhibited IC50 values ranging from 0.85 µM to 7.02 µM across different cell lines, indicating potent antitumor activity.

- The presence of halogen substituents and azide groups was noted to enhance biological activity by facilitating DNA interaction and subsequent inhibition of DNA-dependent enzymes .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated against both Gram-positive and Gram-negative bacteria.

-

Test Organisms :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

- Saccharomyces cerevisiae (eukaryotic model)

-

Testing Methodology :

- Broth microdilution method following CLSI guidelines was employed.

- Results :

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding : The compound is believed to bind within the minor groove of DNA, which may inhibit replication and transcription processes.

- Enzyme Inhibition : It may inhibit DNA-dependent enzymes through competitive binding or allosteric modulation.

Case Studies

A review of recent literature reveals several studies focusing on the biological activities of azide-containing compounds:

- Study on Antitumor Activity :

- Antimicrobial Evaluation :

Q & A

Q. What are the established synthetic routes for 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, and what critical reaction parameters must be optimized?

Methodological Answer: Synthesis begins with methyl 4-amino-2,3,5,6-tetrafluorobenzoate (CAS 715-37-7). The amino group is diazotized and substituted with an azide under controlled low-temperature conditions (−5°C to 0°C) to avoid azide decomposition. The intermediate is then coupled with 2-methacrylamidoethylamine via carbodiimide-mediated amidation. Critical parameters include:

- Temperature control during azide formation to prevent explosive side reactions.

- Stoichiometric precision (1:1.2 molar ratio of acid to amine) to minimize unreacted azide.

- Hazard analysis for azide handling, including inert atmosphere and small-scale trials .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers are diagnostic?

Methodological Answer: Key techniques include:

- IR spectroscopy : Azide stretch at ~2100 cm⁻¹ confirms functionality.

- <sup>19</sup>F NMR : Four distinct fluorine environments (δ −140 to −160 ppm) validate tetrafluoro substitution.

- <sup>1</sup>H NMR : Methacrylamide vinyl protons (δ 5.3–6.0 ppm) and ethylenic coupling (J = 10–12 Hz) confirm structural integrity. Discrepancies between solution-state NMR and X-ray crystallography (e.g., conformational flexibility) require multi-technique validation .

Advanced Research Questions

Q. How does the electron-withdrawing tetrafluoro substitution pattern influence the reactivity of the azide group in photochemical applications?

Methodological Answer: The tetrafluoro groups increase azide stability but reduce nitrene reactivity during photolysis. To study this:

- Perform DFT calculations (B3LYP/6-31G*) to model transition states for nitrene formation.

- Compare experimental UV-Vis kinetics (λ = 300–350 nm) with computational predictions.

- Adjust photoactivation protocols (e.g., pulsed light vs. continuous irradiation) to balance stability and reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental observations in the compound's supramolecular interactions?

Methodological Answer: Address discrepancies via:

- Molecular dynamics (MD) simulations with explicit solvent models (e.g., water/DMSO) to account for solvation effects.

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate docking predictions.

- Single-crystal X-ray diffraction to resolve conformational ambiguities (e.g., azide orientation) and refine force field parameters .

Q. How can the methacrylamide moiety be leveraged in controlled polymer architectures while preserving azide functionality?

Methodological Answer:

- Use RAFT polymerization with a chain-transfer agent to incorporate the monomer while protecting the azide (e.g., via photolabile groups).

- Post-polymerization deprotection under UV light (λ = 365 nm) restores azide reactivity.

- Validate azide integrity via click chemistry with alkynes (e.g., CuAAC) and monitor polymer dispersity (Đ < 1.2) via GPC-MALS .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and solution-phase data regarding the compound's conformational flexibility?

Methodological Answer:

- Perform variable-temperature NMR (−40°C to 60°C) to detect dynamic processes (e.g., rotational barriers).

- Compare solid-state <sup>13</sup>C NMR with X-ray data to identify lattice effects.

- Use synchrotron X-ray (high-resolution, λ = 0.7–1.0 Å) to resolve disorder in crystal structures .

Safety and Handling Protocols

Q. What specialized handling protocols are required for safe laboratory use of this azide-containing compound?

Methodological Answer:

- Conduct reactions in fume hoods with blast shields and remote-controlled equipment.

- Avoid metal contamination (e.g., Cu, Fe) to prevent explosive decomposition.

- Store in amber vials at −20°C under argon, with secondary containment for spill mitigation .

Comparative Reactivity Studies

Q. How does the reactivity of this compound compare to non-fluorinated benzamide azides in bioorthogonal applications?

Methodological Answer:

- Quantify kinetic rate constants (k2) for strain-promoted azide-alkyne cycloaddition (SPAAC) using <sup>1</sup>H NMR or fluorescence quenching.

- Fluorination reduces electron density, slowing reactions by ~30% compared to non-fluorinated analogs. Compensate with elevated temperatures (37°C–45°C) .

Application-Specific Methodologies

Q. What experimental designs are optimal for using this compound as a photoaffinity probe in enzyme binding studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.